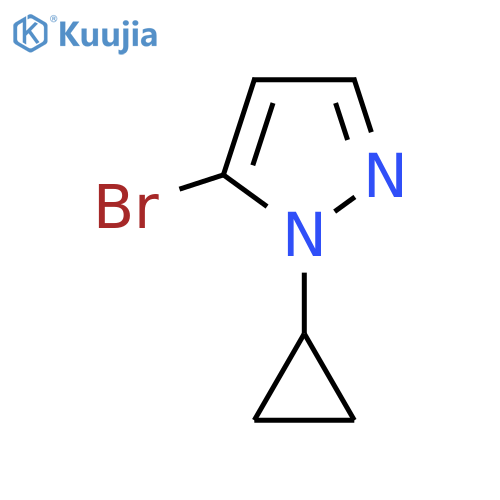

Cas no 1517978-30-1 (5-bromo-1-cyclopropyl-pyrazole)

5-bromo-1-cyclopropyl-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-bromo-1-cyclopropyl-1H-pyrazole

- 5-bromo-1-cyclopropylpyrazole

- 5-bromo-1-cyclopropyl-pyrazole

- 1517978-30-1

- F88409

- SCHEMBL21737839

- EN300-221104

- CS-0377578

-

- MDL: MFCD26679040

- インチ: 1S/C6H7BrN2/c7-6-3-4-8-9(6)5-1-2-5/h3-5H,1-2H2

- InChIKey: KSPUQQYZNKOIMO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=NN1C1CC1

計算された属性

- せいみつぶんしりょう: 185.97926g/mol

- どういたいしつりょう: 185.97926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 17.8

5-bromo-1-cyclopropyl-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B428098-25mg |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 25mg |

$ 250.00 | 2022-06-07 | ||

| Enamine | EN300-221104-5.0g |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 95% | 5g |

$2443.0 | 2023-06-08 | |

| Enamine | EN300-221104-10.0g |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 95% | 10g |

$3622.0 | 2023-06-08 | |

| Chemenu | CM423064-500mg |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 95%+ | 500mg |

$1220 | 2023-01-03 | |

| Enamine | EN300-221104-0.25g |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 95% | 0.25g |

$418.0 | 2023-09-16 | |

| Enamine | EN300-221104-5g |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 95% | 5g |

$2443.0 | 2023-09-16 | |

| A2B Chem LLC | AV73982-250mg |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 97% | 250mg |

$123.00 | 2024-04-20 | |

| Aaron | AR01AMAY-1g |

5-Bromo-1-cyclopropyl-1h-pyrazole |

1517978-30-1 | 97% | 1g |

$416.00 | 2025-02-09 | |

| A2B Chem LLC | AV73982-5g |

5-bromo-1-cyclopropyl-1H-pyrazole |

1517978-30-1 | 97% | 5g |

$1322.00 | 2024-04-20 | |

| Aaron | AR01AMAY-10g |

5-BROMO-1-CYCLOPROPYL-1H-PYRAZOLE |

1517978-30-1 | 97% | 10g |

$1923.00 | 2025-03-03 |

5-bromo-1-cyclopropyl-pyrazole 関連文献

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

5-bromo-1-cyclopropyl-pyrazoleに関する追加情報

5-Bromo-1-Cyclopropyl-Pyrazole: A Comprehensive Overview

5-Bromo-1-Cyclopropyl-Pyrazole (CAS No. 1517978-30-1) is a versatile compound with significant potential in various chemical and pharmaceutical applications. This compound, characterized by its unique molecular structure, has garnered attention for its role in the synthesis of more complex molecules and its potential therapeutic properties. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 5-bromo-1-cyclopropyl-pyrazole.

The molecular formula of 5-bromo-1-cyclopropyl-pyrazole is C7H7BrN2, with a molecular weight of approximately 209.04 g/mol. The compound features a pyrazole ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 1-position. The presence of these functional groups imparts unique chemical and physical properties to the molecule, making it an attractive candidate for various synthetic transformations.

In terms of synthesis, 5-bromo-1-cyclopropyl-pyrazole can be prepared through several routes. One common method involves the reaction of cyclopropylhydrazine with a suitable brominated reagent under controlled conditions. Another approach involves the cyclization of an appropriate precursor, such as a brominated acetylene derivative, in the presence of a catalyst. These synthetic methods have been optimized to achieve high yields and purity, making 5-bromo-1-cyclopropyl-pyrazole readily available for further research and development.

The physical properties of 5-bromo-1-cyclopropyl-pyrazole include a melting point of around 68-70°C and a boiling point that is not typically reported due to its tendency to decompose at higher temperatures. The compound is generally stable under standard laboratory conditions but should be stored in a cool, dry place to prevent degradation. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

In recent years, significant research has been conducted on the biological activities of 5-bromo-1-cyclopropyl-pyrazole. Studies have shown that this compound exhibits promising anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that 5-bromo-1-cyclopropyl-pyrazole derivatives demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases. Additionally, another study in the European Journal of Medicinal Chemistry found that certain derivatives of 5-bromo-1-cyclopropyl-pyrazole exhibited selective cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.

The mechanism of action for these biological activities is not yet fully understood but is believed to involve interactions with specific protein targets. For example, the bromine atom in 5-bromo-1-cyclopropyl-pyrazole may facilitate binding to active sites on enzymes or receptors, while the cyclopropyl group could enhance the overall stability and bioavailability of the molecule. Further research is needed to elucidate these mechanisms and optimize the structure for therapeutic use.

Beyond its biological applications, 5-bromo-1-cyclopropyl-pyrazole has also found use as an intermediate in the synthesis of other valuable compounds. Its reactivity and functional group versatility make it an ideal starting material for constructing more complex molecules with diverse functionalities. For instance, it can be used in cross-coupling reactions to introduce new substituents or in ring-opening reactions to form new ring systems.

In conclusion, 5-Bromo-1-Cyclopropyl-Pyrazole (CAS No. 1517978-30-1) is a multifaceted compound with a wide range of potential applications in both chemical synthesis and pharmaceutical research. Its unique molecular structure and favorable physical properties make it an attractive candidate for further exploration and development. As ongoing research continues to uncover new insights into its biological activities and synthetic utility, 5-bromo-1-cyclopropyl-pyrazole is poised to play an increasingly important role in advancing our understanding and treatment of various diseases.

1517978-30-1 (5-bromo-1-cyclopropyl-pyrazole) 関連製品

- 1267870-46-1((1-((Tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine)

- 1804176-85-9(1-Bromo-3-(5-ethoxy-2-methoxyphenyl)propan-2-one)

- 128273-61-0(4-(Pentafluoroethyl)benzonitrile)

- 2228414-84-2(4-(3-amino-2-hydroxypropyl)-3-chlorophenol)

- 2634687-79-7((3aS,8aR)-2-(6-Phenylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole)

- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)

- 81532-47-0(2-Chloro-4-methoxy-5H,6H,7H-cyclopenta[d]pyrimidine)

- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 2171322-19-1((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetyl}piperidine-2-carboxylic acid)